(2'S,3'R)-Cabazitaxel

Übersicht

Beschreibung

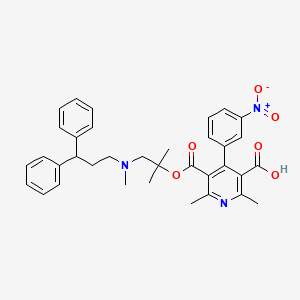

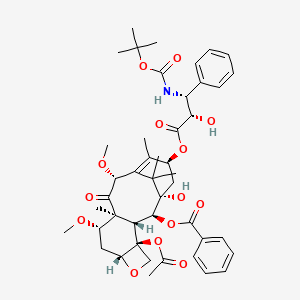

The (2’S,3’R)-Cabazitaxel is a molecule with specific stereochemistry. The (2’S,3’R) notation refers to the configuration of the chiral carbon atoms in the molecule according to the Cahn–Ingold–Prelog priority rules .

Molecular Structure Analysis

The (2’S,3’R) notation indicates the stereochemistry of the molecule. The ‘R’ and ‘S’ configurations are determined by the Cahn-Ingold-Prelog (CIP) rules .Chemical Reactions Analysis

Again, while specific reactions involving (2’S,3’R)-Cabazitaxel were not found, there are general reactions involving similar compounds. For instance, a kinetic resolution of racemic tertiary allylic alcohols was achieved through an intramolecular allylic substitution reaction .Wissenschaftliche Forschungsanwendungen

1. Pharmacokinetics and Metabolism

Cabazitaxel is a novel taxane with distinct pharmacokinetic properties. It is metabolized extensively in the liver, with fecal excretion being the primary route for elimination. Approximately 76% of the administered dose of cabazitaxel is recovered in feces within two weeks, and about 3.7% is excreted in urine within one week. Metabolic profiling indicated that the main metabolites are mono-O-demethyl or di-O-demethyl derivatives on the taxane ring, along with hydroxyl or cyclized derivatives on the lateral chain. These findings suggest an extensive hepatic metabolism and biliary excretion of cabazitaxel in humans (Ridoux et al., 2015).

2. Antitumor Efficacy

Cabazitaxel exhibits antitumor efficacy in a broad spectrum of murine and human tumor models, including melanoma, colon, mammary, pancreas, prostate, lung, gastric, head and neck, and kidney cancers. Notably, cabazitaxel is active in tumors poorly sensitive or resistant to docetaxel, a related taxane. This antitumor activity is attributed to cabazitaxel's ability to stabilize microtubules and induce cell death, making it effective even in tumors that have developed resistance to other chemotherapeutic agents (Vrignaud et al., 2013).

3. Combination Therapies and Sequential Treatments

Cabazitaxel retains activity in various treatment sequences and combinations. For instance, it remains active in patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed after treatment with docetaxel and novel androgen receptor pathway-targeted therapies. Moreover, cabazitaxel's activity is not cross-resistant with androgen receptor pathway inhibitors, providing a viable treatment option in patients who have failed other therapies (Nakouzi et al., 2015).

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32+,33-,34+,35-,37-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQGVNUXMIRLCK-DVBUQMQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.